2-(N-Boc-aminomethyl)-6-methoxypyridine

Übersicht

Beschreibung

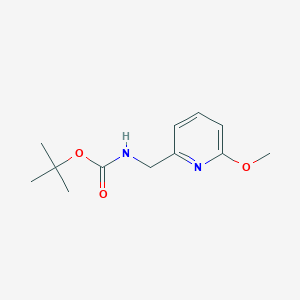

2-(N-Boc-aminomethyl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a Boc-protected aminomethyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridine.

Formylation: The 6-methoxypyridine undergoes formylation to introduce a formyl group at the 2-position.

Reductive Amination: The formyl group is then subjected to reductive amination with tert-butyl carbamate to form the Boc-protected aminomethyl group.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under milder conditions, improving the overall process efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Boc-aminomethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.

Amidation Reactions: The aminomethyl group can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Amidation: Carboxylic acids or acid chlorides can be used in the presence of coupling agents like EDCI or DCC.

Major Products

Deprotection: Yields the free amine, 2-aminomethyl-6-methoxypyridine.

Substitution: Depending on the nucleophile, various substituted pyridines can be formed.

Amidation: Produces amides with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- Antimicrobial Agents : Research indicates that derivatives of 6-methoxypyridine compounds exhibit promising antimicrobial activity. The incorporation of the N-Boc group enhances solubility and stability, which are critical for drug formulation .

- Anti-cancer Properties : Compounds containing pyridine derivatives have been studied for their potential to inhibit cancer cell proliferation. The modification of the pyridine structure can lead to increased potency against specific cancer types .

- Synthesis of Drug-Conjugates :

Agrochemical Applications

- Pesticide Development : The pyridine structure is prevalent in agrochemicals, particularly in the synthesis of herbicides and insecticides. Compounds like 2-(N-Boc-aminomethyl)-6-methoxypyridine can be modified to enhance their biological activity against pests while minimizing environmental impact .

Data Table: Comparative Analysis of Applications

| Application Area | Examples of Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-cancer drugs | Enhanced solubility, stability, and efficacy |

| Drug-Conjugates | Targeted therapies | Improved delivery and specificity |

| Agrochemicals | Herbicides, insecticides | Increased biological activity |

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The structural modifications allowed for enhanced interaction with bacterial membranes, leading to increased efficacy . -

Cancer Cell Proliferation Inhibition :

In vitro studies showed that certain derivatives could inhibit the growth of specific cancer cell lines by inducing apoptosis. The N-Boc protection was found to be essential for maintaining the compound's stability during cellular uptake . -

Pesticide Formulation :

Research into agrochemical applications revealed that modifications to the methoxy group could enhance herbicidal properties while reducing toxicity to non-target organisms. This highlights the compound's potential in developing safer agricultural chemicals .

Wirkmechanismus

The mechanism of action of 2-(N-Boc-aminomethyl)-6-methoxypyridine depends on its specific application. In general, the compound can act as a precursor or intermediate in various synthetic pathways. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions and allowing for selective transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(N-Boc-aminomethyl)pyridine: Lacks the methoxy group at the 6-position.

6-Methoxypyridine: Lacks the Boc-protected aminomethyl group.

2-Aminomethyl-6-methoxypyridine: The free amine form without the Boc protection.

Uniqueness

2-(N-Boc-aminomethyl)-6-methoxypyridine is unique due to the presence of both the methoxy group and the Boc-protected aminomethyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

2-(N-Boc-aminomethyl)-6-methoxypyridine (CAS No. 1820619-14-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a N-Boc (tert-butyloxycarbonyl) protecting group on the amine, which enhances its stability and solubility, making it a valuable candidate in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A pyridine ring with a methoxy group at the 6-position.

- An aminomethyl group that is protected by a Boc group.

This configuration allows for interactions with various biological targets, particularly in the central nervous system and other therapeutic areas.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors and enzymes. Specific mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, notably serotonin receptors, which are implicated in mood regulation and other neurological functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, potentially enhancing synaptic transmission.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyridine ring and the aminomethyl group can significantly influence the compound's biological activity. Key findings include:

- The presence of the methoxy group at the 6-position enhances lipophilicity, improving membrane permeability.

- The Boc protection of the amine increases stability against hydrolysis, which is crucial for maintaining bioactivity in physiological conditions.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methoxy Group (6-position) | Increases lipophilicity |

| N-Boc Protection | Enhances stability |

| Variation in Amino Substituents | Alters receptor selectivity |

Biological Activity

Studies have demonstrated that this compound exhibits several biological activities:

- Antidepressant-like Effects : Research indicates that compounds structurally similar to this pyridine derivative show potential antidepressant properties through modulation of serotonin receptors .

- Anticancer Activity : Preliminary studies suggest that derivatives may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- Antimicrobial Properties : Some analogs have shown efficacy against bacterial strains, indicating potential as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antidepressant Activity : A study on structurally related compounds found that modifications at the pyridine ring led to increased potency as selective serotonin reuptake inhibitors (SSRIs), suggesting similar potential for this compound .

- Cytotoxicity Assays : In vitro assays demonstrated that similar pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from low micromolar concentrations . This suggests that further exploration of this compound could yield promising anticancer agents.

- Antimicrobial Studies : Research has shown that certain piperidine derivatives possess broad-spectrum antimicrobial activity, supporting investigations into the antimicrobial potential of this compound.

Eigenschaften

IUPAC Name |

tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJNAKJVBZUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.